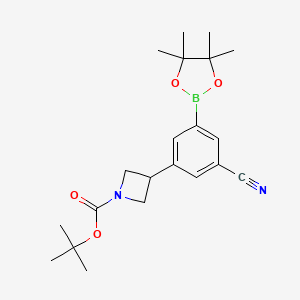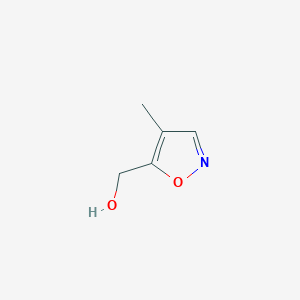
3-Ethoxy-2-iodopyridine
Descripción general
Descripción
3-Ethoxy-2-iodopyridine is a chemical compound that belongs to the pyridine family . It is a halogenated heterocyclic organic compound that is used in several research fields, including medicinal chemistry, organic synthesis, and material sciences.
Synthesis Analysis
The synthesis of 3-iodopyridine is made possible by attaching a functional group containing iodine to the third carbon position of the pyridine ring . The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .Molecular Structure Analysis
The molecular structures of the title compound have been optimized. Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The main reaction of perhalogenated heteroaromatics is the replacement of halogen atoms with various nucleophiles . The reaction of O-, N- and S-centered nucleophiles with 2,3,5,6-tetrachloro-4-iodopyridine was studied in order to assess regiochemistry of aromatic nucleophilic substitution .Physical And Chemical Properties Analysis
3-Ethoxy-2-iodopyridine is a yellow, crystalline compound with a melting point of 71-72°C. It is soluble in a variety of organic solvents, including dichloromethane, tetrahydrofuran, and acetone.Aplicaciones Científicas De Investigación
Synthesis and Reactivity
3-Ethoxy-2-iodopyridine, along with related pyridine derivatives, plays a significant role in the synthesis of furan-fused heterocycles, demonstrating its usefulness in advanced organic synthesis (Conreaux et al., 2008). Additionally, a study on the rearrangements during aminations of halopyridines revealed that ethoxy derivatives of pyridyne are involved in the formation of various amino-pyridine compounds (Pieterse & Hertog, 2010).
Structural Studies and Characterization
2-Iodylpyridine and 3-alkoxy-2-iodylpyridines, which can be derived from 2-iodopyridines, have been examined for their molecular structure and reactivity. These compounds exhibit potential as recyclable reagents for oxidation reactions, demonstrating their versatile applications in chemical synthesis (Yoshimura et al., 2011).
Applications in Host-Guest Chemistry
In the field of host-guest chemistry, studies have shown that 2-iodopyridine derivatives can form complex host-guest interactions, indicating their potential in the development of new molecular systems and materials (Puttreddy et al., 2016).
Pharmacological Research
Although excluding direct drug usage and dosage information, it's important to note that derivatives of 3-ethoxy-2-iodopyridine have been investigated for their bactericidal properties. For instance, pyridinium chlorides derived from 3-ethoxymethylpyridine showed significant activity against a range of microbial strains (Weglewski, Pernak & Krysinski, 1991).
Propiedades
IUPAC Name |
3-ethoxy-2-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPZVBCZDDJOON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-2-iodopyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B1405047.png)
![4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine](/img/structure/B1405049.png)




![tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate](/img/structure/B1405055.png)



